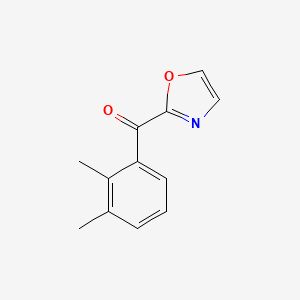

2-(2,3-Dimethylbenzoyl)oxazole

Description

2-(2,3-Dimethylbenzoyl)oxazole is a benzoyl-substituted oxazole derivative characterized by a dimethyl-substituted aromatic ring attached to the oxazole heterocycle. Oxazole derivatives are widely studied in medicinal chemistry due to their versatile pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This discontinuation may reflect challenges in synthesis, stability, or insufficient efficacy in preliminary studies.

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)11(14)12-13-6-7-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLZPBRDXWQXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=NC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642121 | |

| Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-42-4 | |

| Record name | (2,3-Dimethylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylbenzoyl)oxazole typically involves the condensation of benzamide with 2-bromoacetophenone derivatives. This reaction is often catalyzed by magnetically recoverable catalysts such as Fe₃O₄@SiO₂-Bipyridine-CuCl₂ . The reaction conditions usually include moderate temperatures and the presence of a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of efficient and eco-friendly catalytic systems, such as magnetic nanocatalysts, is a key focus in industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Dimethylbenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Substitution: This reaction often involves halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups .

Applications De Recherche Scientifique

2-(2,3-Dimethylbenzoyl)oxazole has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe for studying molecular interactions.

Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-(2,3-Dimethylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Analysis of Key Oxazole Derivatives

Activité Biologique

2-(2,3-Dimethylbenzoyl)oxazole is a heterocyclic compound that has attracted attention in various fields of scientific research due to its unique structure and potential biological activities. This compound, a derivative of benzoxazole, is primarily recognized for its applications in fluorescence microscopy, cellular studies, and as a potential therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound is synthesized through the condensation of benzamide with derivatives of 2-bromoacetophenone. The reaction is often catalyzed by advanced magnetic nanocatalysts, which enhance the yield and efficiency of the synthesis process. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further modifications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like bleomycin . The mechanism appears to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that this compound can inhibit the growth of various bacterial strains. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

The biological activity of this compound is largely due to its interaction with specific molecular targets within cells. It acts as an enzyme inhibitor, affecting pathways involved in cell growth and survival. For example, it may inhibit tyrosinase activity, which is crucial for melanin production in melanocytes. This inhibition could have implications for skin-related conditions and cosmetic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Tyrosinase Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 2-Phenylbenzo[d]oxazole | Moderate | High | Yes |

| 2-Methoxy-5-chlorobenzo[d]oxazole | Low | Moderate | No |

This table illustrates the comparative biological activities of this compound with other related compounds. Notably, while it exhibits high anticancer potential, its antimicrobial efficacy is moderate compared to some derivatives.

Case Studies

Recent studies have explored the application of this compound in various experimental models:

- Cancer Cell Line Studies : In a controlled laboratory setting, treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines over a period of 48 hours. The IC50 values indicate potent activity against these cells.

- Microbial Growth Inhibition : In experiments involving bacterial cultures, this compound demonstrated effective inhibition at concentrations as low as 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.